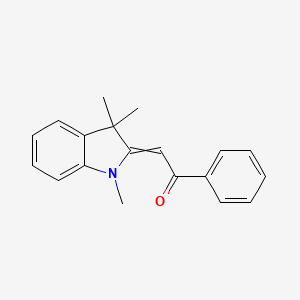
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- is a chemical compound with the molecular formula C13H15NO. . This compound belongs to the class of indoles, which are heterocyclic aromatic organic compounds. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated analyzers, such as the Alltesta™ Gradient Automated Analyzer, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted indoles
Applications De Recherche Scientifique
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-2-(formylmethylene)indoline: Similar in structure but differs in the functional groups attached to the indole ring.
2-(1,3,3-Trimethylindol-2-ylidene)acetaldehyde: Another closely related compound with slight variations in the molecular structure.
Uniqueness
Ethanone, 2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl- stands out due to its unique combination of the indole ring with a phenyl group and an ethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
36430-85-0 |
|---|---|
Formule moléculaire |
C19H19NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-phenyl-2-(1,3,3-trimethylindol-2-ylidene)ethanone |
InChI |
InChI=1S/C19H19NO/c1-19(2)15-11-7-8-12-16(15)20(3)18(19)13-17(21)14-9-5-4-6-10-14/h4-13H,1-3H3 |
Clé InChI |
LRGMPXDTEMECAC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC(=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



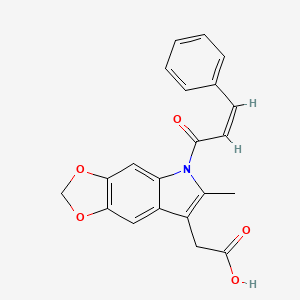
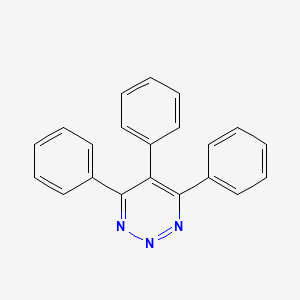
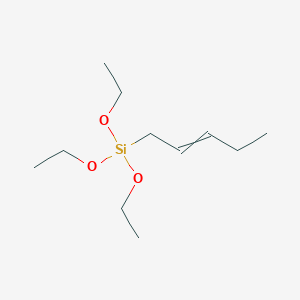
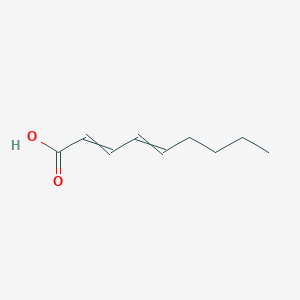
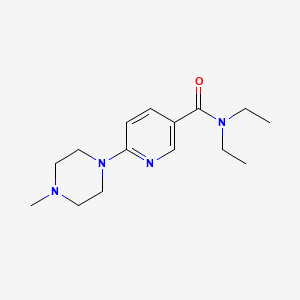
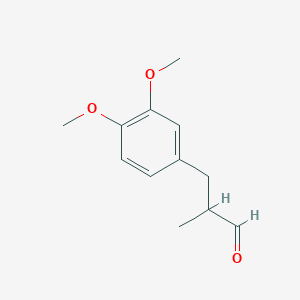
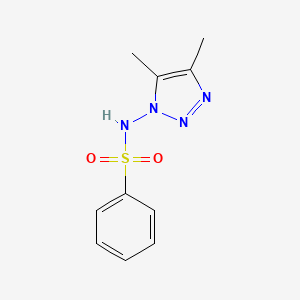
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
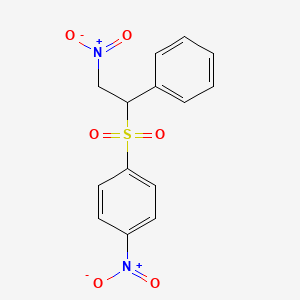
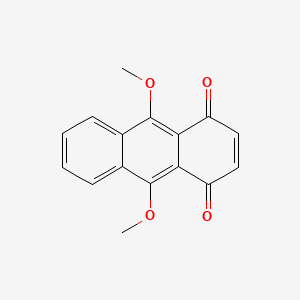
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)


